molecular formula C25H22O10 B192384 Silydianin CAS No. 29782-68-1

Silydianin

Cat. No. B192384
CAS RN: 29782-68-1
M. Wt: 482.4 g/mol
InChI Key: CYGIJEJDYJOUAN-JSGXPVSSSA-N
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Description

Silydianin is an active constituent of Silybium marianum, known for its anti-inflammatory activity which regulates caspase-3 activation, affects cell membranes, and acts as a free radical scavenger .


Molecular Structure Analysis

Silydianin has a molecular formula of C25H22O10 and a molecular weight of 482.44 g/mol . It contains 62 bonds in total, including 40 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, and various ring structures .


Physical And Chemical Properties Analysis

Silydianin is a powder with a molecular weight of 482.44 g/mol. It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

  • Hepatoprotective Effects : Silymarin, including silydianin, is primarily used for hepatoprotection. It exhibits protective effects in various toxic models of liver diseases, acting through antioxidative, anti-lipid peroxidative, antifibrotic, anti-inflammatory, and other mechanisms. It has clinical applications in treating alcoholic liver diseases, liver cirrhosis, mushroom poisoning, viral hepatitis, and diabetic patients (Pradhan & Girish, 2006).

  • Anti-Inflammatory and Anti-Arthritic Properties : Silymarin, including silydianin, has demonstrated significant anti-inflammatory and anti-arthritic activities. It acts through the inhibition of the 5-lipoxygenase pathway, which is critical in managing inflammation and arthritis (Gupta et al., 2000).

  • Pharmacokinetic Interactions : The pharmacokinetics of silymarin, including silydianin, involve rapid absorption and elimination. It undergoes phase I and phase II metabolism, mainly excreted through bile and urine. Its potential for drug interactions, especially with pharmaceutical drugs, is a point of consideration (Wu, Lin & Tsai, 2009).

  • Anticholestatic Properties : Silymarin has shown promising anticholestatic properties in experimental models of cholestasis, a liver condition characterized by impaired bile flow. These effects are attributed to various mechanisms, including modulation of bile salt synthesis and transporter expression/activity (Crocenzi & Roma, 2006).

  • Antioxidant and Cytoprotective Activities : Silymarin components, including silydianin, have demonstrated potent antioxidant and cytoprotective activities. This includes protection against reactive oxygen species and cellular damage, suggesting its potential as an anti-inflammatory agent (Zielińska-Przyjemska & Wiktorowicz, 2006).

  • Chemoprotective Effects : Research indicates silymarin’s efficacy in protecting rat cardiomyocytes from toxicity induced by anthracycline, a chemotherapeutic agent. Silydianin, as part of the silymarin complex, contributes to these protective effects (Chlopcíková et al., 2004).

  • Anticancer Potential : Silymarin and its components, including silydianin, have been studied for their anticancer potential. They show efficacy in suppressing tumor cell proliferation and enhancing chemosensitivity, making them promising candidates for cancer therapy (Agarwal et al., 2006).

  • Diabetes Mellitus Complications : Silymarin, including silydianin, has been studied for its effects on complications associated with diabetes mellitus, offering potential benefits in managing nephropathy, neuropathy, and oxidative stress (Stolf, Cardoso & Acco, 2017).

Safety And Hazards

Silydianin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(1R,3R,6R,7R,10R)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-33-16-4-9(2-3-14(16)27)18-11-7-12(20-13(18)8-34-25(20,32)24(11)31)23-22(30)21(29)19-15(28)5-10(26)6-17(19)35-23/h2-7,11,13,18,20,22-23,26-28,30,32H,8H2,1H3/t11-,13-,18+,20+,22+,23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGIJEJDYJOUAN-JSGXPVSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@]4([C@H]3C(=C[C@H]2C4=O)[C@@H]5[C@H](C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858696
Record name Silidianin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silidianin

CAS RN

29782-68-1
Record name Silydianin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29782-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silidianin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029782681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silidianin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silidianin
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.301
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Record name SILIDIANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P89L7W179
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,910
Citations
JI Lee, BH Hsu, D Wu, JS Barrett - Journal of Chromatography A, 2006 - Elsevier
A selective and sensitive liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has been developed for the characterization of silymarin in commercially available milk …
Number of citations: 127 www.sciencedirect.com
H Liu, Q Yuan, CF Li, TX Huang - Process Biochemistry, 2010 - Elsevier
… 146mg silydianin, 280mg silychristin and 63mg taxifolin from … Silychristin, silydianin and taxifolin had been separated as … of taxifolin, silychristin and silydianin was investigated. The …
Number of citations: 22 www.sciencedirect.com
D Biedermann, V Moravcová, K Valentová… - Phytochemistry …, 2019 - Elsevier
… the oxidation of silydianin (1) to 2,3-dehydrosilydianin and characterize the oxidation product(s). As a side product we have corroborated and verified silydianin structure from high …
Number of citations: 16 www.sciencedirect.com
M Zielińska‐Przyjemska… - … : An International Journal …, 2006 - Wiley Online Library
… 100 µm silydianin for 24 h, caspase‐3 was activated. Induction of apoptosis by silydianin was … No signicant effect of silydianin on PMN hydrogen peroxide production evaluated by a flow …
Number of citations: 39 onlinelibrary.wiley.com
M Meloun, D Burkoňová, T Syrový, A Vrána - Analytica Chimica Acta, 2003 - Elsevier
Mixed dissociation constants of four drug acids, ie silychristin, silybinin, silydianin and mycophenolate at various ionic strengths I of range 0.01 and 0.30 and at temperatures of 25 and …
Number of citations: 44 www.sciencedirect.com
A Rajnochová Svobodová, E Gabrielová… - Archives of …, 2019 - Springer
The exposure of naked unprotected skin to solar radiation may result in numerous acute and chronic undesirable effects. Evidence suggests that silymarin, a standardized extract from …
Number of citations: 15 link.springer.com
NJ Awla, AM Naqishbandi, Y Baqi - ACS Pharmacology & …, 2023 - ACS Publications
… This study highlights the effect of silydianin and silychristin among other flavonolignans found in S. marianum and validates its traditional use not only for the treatment but also for the …
Number of citations: 0 pubs.acs.org
THM Tran, AM Puja, H Kim, YJ Kim - Biomaterials Advances, 2022 - Elsevier
… prepared from MG-AuNPs and a phytochemical silydianin. The physical stability of SMG-… α, compared with those of MG-AuNPs and silydianin. Western blotting analysis revealed that the …
Number of citations: 5 www.sciencedirect.com
CS Chambers, K Valentova - Current pharmaceutical design, 2015 - ingentaconnect.com
… LC-UV spectroscopy showed that the peak of silydianin (around 14 minutes) decreased in … at 97.5 and 203.0 ppm for the new compound and silydianin (4), respectively. The peak at …
Number of citations: 41 www.ingentaconnect.com
T Martinelli, F Fulvio, M Pietrella, L Bassolino… - Journal of Applied …, 2023 - Elsevier
Silymarin is the main phytochemical extracted from Silybum marianum (L.) Gaertn. fruits. It is principally composed of six flavonolignans, which can be present in different relative …
Number of citations: 0 www.sciencedirect.com

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